N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide
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Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) discusses the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. The synthesized compounds showed moderate to good antimicrobial activity against test microorganisms, indicating the potential of such structures in developing antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antiinflammatory Activity of Indole Derivatives
Verma et al. (1994) synthesized indole derivatives showing promising antiinflammatory activity with lower ulcerogenic liability than indomethacin, suggesting the therapeutic potential of indole-based compounds in anti-inflammatory treatments (Verma, Tripathi, Saxena, & Shanker, 1994).
Synthesis of Lignan Conjugates for Antimicrobial and Antioxidant Studies
A study by Raghavendra et al. (2016) on the synthesis of lignan conjugates via cyclopropanation demonstrated significant antimicrobial and antioxidant activities of the synthesized compounds, hinting at the potential application of similar structures in addressing oxidative stress and microbial infections (Raghavendra et al., 2016).
Antifungal Activity of Triazolylindole Derivatives
Research by Singh and Vedi (2014) on the synthesis and evaluation of triazolylindole derivatives for antifungal activity indicates the potential application of such compounds in developing antifungal therapies (Singh & Vedi, 2014).
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-19(16-12-13-4-1-2-5-15(13)22-16)21-9-10-24-20(27)25(14-7-8-14)18(23-24)17-6-3-11-28-17/h1-6,11-12,14,22H,7-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAUIDILQLXARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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